3-cyclohexyl-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
3-cyclohexyl-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of acetic anhydride and pyridine under reflux conditions for a couple of hours .
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-cyclohexyl-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-2-ium
- 3,4-dimethylphenyl derivatives
Uniqueness
3-cyclohexyl-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its cyclohexyl and dimethylphenyl groups contribute to its distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C20H22N6 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-cyclohexyl-10-(3,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H22N6/c1-13-8-9-16(10-14(13)2)26-19-17(11-22-26)20-24-23-18(25(20)12-21-19)15-6-4-3-5-7-15/h8-12,15H,3-7H2,1-2H3 |
InChI Key |
WTCPBRQLZWAGQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5CCCCC5)C |
Origin of Product |
United States |
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